molecular formula C10H12ClNO2S B11864823 Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate CAS No. 1346707-75-2

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate

Cat. No.: B11864823
CAS No.: 1346707-75-2
M. Wt: 245.73 g/mol
InChI Key: DXIGEVHVSSHNLT-UHFFFAOYSA-N
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Description

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate is a heterocyclic compound with a molecular formula of C10H12ClNO2SThe compound features a pyridine ring substituted with a chlorine atom and a thioester group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((4-chloropyridin-2-yl)thio)propanoate typically involves the reaction of 4-chloropyridine-2-thiol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-((4-chloropyridin-2-yl)thio)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate is unique due to the presence of both a chlorine atom and a thioester group on the pyridine ring.

Properties

CAS No.

1346707-75-2

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

ethyl 3-(4-chloropyridin-2-yl)sulfanylpropanoate

InChI

InChI=1S/C10H12ClNO2S/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3

InChI Key

DXIGEVHVSSHNLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=NC=CC(=C1)Cl

Origin of Product

United States

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